N-Desmethyl N-Ethyl Olanzapine
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Overview
Description
N-Desmethyl N-Ethyl Olanzapine is a derivative of olanzapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . This compound is formed through the metabolic processes involving olanzapine, and it retains some of the pharmacological properties of its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl N-Ethyl Olanzapine typically involves the N-alkylation of olanzapine. This process can be achieved through a series of chemical reactions, including the use of dimethyl sulfate in water, followed by treatment with ethanolamine to produce the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl N-Ethyl Olanzapine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and transformation into other active or inactive metabolites .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various metabolites that retain some pharmacological activity . These metabolites are often studied for their potential therapeutic effects and safety profiles .
Scientific Research Applications
N-Desmethyl N-Ethyl Olanzapine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reference compound for studying the metabolic pathways of olanzapine . In biology, it is studied for its effects on cellular processes and neurotransmitter systems . In medicine, it is investigated for its potential therapeutic effects and safety profiles in treating psychiatric disorders . In industry, it is used in the development of new antipsychotic drugs and formulations .
Mechanism of Action
The mechanism of action of N-Desmethyl N-Ethyl Olanzapine involves its interaction with various neurotransmitter receptors in the brain . It functions as a selective monoaminergic antagonist, with high binding affinity for serotonin (5-HT2A/2C), dopamine (D1–4), muscarinic (M1–5), histamine H1, and adrenergic α1 receptors . These interactions help modulate neurotransmitter activity, leading to its therapeutic effects in treating psychiatric disorders .
Comparison with Similar Compounds
N-Desmethyl N-Ethyl Olanzapine is similar to other metabolites of olanzapine, such as 10-N-glucuronide and 4-N-desmethyl-olanzapine . it is unique in its specific chemical structure and pharmacological properties . Compared to other similar compounds, this compound has distinct metabolic pathways and therapeutic effects . Other similar compounds include N-desmethylclozapine and O-desmethyl venlafaxine, which also exhibit unique pharmacological activities .
Properties
Molecular Formula |
C18H22N4S |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C18H22N4S/c1-3-21-8-10-22(11-9-21)17-14-12-13(2)23-18(14)20-16-7-5-4-6-15(16)19-17/h4-7,12,20H,3,8-11H2,1-2H3 |
InChI Key |
SFVPZMOQWVABLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C |
Origin of Product |
United States |
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